molecular formula C14H12FNO3 B2439669 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone CAS No. 2034377-88-1

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone

Cat. No. B2439669
M. Wt: 261.252
InChI Key: TYILMLWWZDOZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Environmental Characteristics and Formations of Related Compounds

Research into polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) reveals their emerging status as persistent organic pollutants (POPs) with toxicities comparable or higher than dioxins. Understanding the formation mechanisms, environmental fate, and human exposure levels of PBDD/Fs is crucial due to the challenges in accurate quantification and analysis. The study underscores the need for comprehensive knowledge on PBDD/F formation pathways, which can foster the development of control strategies for PBDD/Fs and other dioxin-like POPs (Yang et al., 2021).

Mechanisms of Formation, Chlorination, and Dechlorination of Related Compounds

Polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs) are a result of thermal and combustion processes. This comprehensive review delves into the formation, chlorination, dechlorination, and destruction mechanisms of PCDD/Fs. The study highlights the complexity of the formation routes, the influence of chlorination patterns of precursors on final congener profiles, and the role of thermodynamic stabilities in the thermal process. It also outlines the need for further theoretical and experimental research to elucidate the formation mechanisms of PCDD/Fs (Altarawneh et al., 2009).

Technologies for the Removal of Dioxins and Furans

This paper provides a review of technologies aimed at treating flue gas emissions from incineration processes, specifically targeting the reduction of dioxins and furans. The review discusses various techniques based on the type of feedstocks and emphasizes the need for cost-effective and efficient methods to manage dioxin and furan concentrations in flue gas (Mukherjee et al., 2016).

Biological Activities of Related Derivatives

Coumarin and oxadiazole derivatives exhibit a wide range of biological activities and have been the focus of synthesis to produce more effective drugs. The review collects data on the pharmacological, therapeutic, and biochemical properties of various derivatives of coumarin and oxadiazole, emphasizing their potential in antimicrobial, anticancer, anti-inflammatory, and other biological activities (Jalhan et al., 2017).

properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-12-1-2-13-11(7-12)8-16(4-6-19-13)14(17)10-3-5-18-9-10/h1-3,5,7,9H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYILMLWWZDOZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=COC=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone

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